2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound that features a tetrazole ring, a nitrobenzamide group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide typically involves multiple steps. One common approach starts with the chlorination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. The tetrazole ring is then formed through a cyclization reaction involving an azide and a nitrile. The final step involves coupling the tetrazole derivative with the chlorinated nitrobenzamide under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1-(3,4-dimethylphenyl)ethyl)acetamide: Similar structure but lacks the tetrazole ring.
5-nitro-2-chlorobenzamide: Similar structure but lacks the tetrazole and dimethylphenyl groups.
1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxamide: Similar structure but lacks the chlorinated aromatic ring.
Uniqueness
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, nitro group, and chlorinated aromatic ring makes it a versatile compound for various applications.
Biological Activity
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-5-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, activity against various targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H15ClN6O3
- Molecular Weight : 386.8 g/mol
The biological activity of this compound is largely attributed to its structural features, particularly the tetrazole ring and the nitrobenzamide moiety. The tetrazole ring can mimic carboxylate groups, allowing it to interact with various enzymes and receptors. This interaction can lead to inhibition of specific enzymatic pathways, impacting cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that recognize carboxylate substrates due to the structural similarity provided by the tetrazole group.
- Receptor Binding : The nitrobenzamide component potentially enhances binding affinity to target receptors, leading to altered signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with nitro substitutions have shown enhanced activity against various bacterial strains.
Antidiabetic Potential
A study on related compounds demonstrated that certain derivatives exhibited notable α-glucosidase inhibitory activity. The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly influenced inhibitory potential, with some compounds achieving IC50 values as low as 10.75 ± 0.52 μM .
Case Studies
- Antifungal Activity : A series of synthesized compounds similar to this compound were tested for antifungal properties. Results indicated significant inhibitory effects on fungal growth, suggesting potential applications in treating fungal infections .
- In Vivo Studies : In a mouse model study focusing on immune response modulation, compounds structurally related to this benzamide derivative showed promising results in enhancing immune cell activity against tumor cells .
Data Tables
Properties
IUPAC Name |
2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-10-3-4-12(7-11(10)2)23-16(20-21-22-23)9-19-17(25)14-8-13(24(26)27)5-6-15(14)18/h3-8H,9H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRQVNDRGPKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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